molecular formula C13H18N2O4 B2517671 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole CAS No. 2320818-07-1

5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole

Cat. No.: B2517671
CAS No.: 2320818-07-1
M. Wt: 266.297
InChI Key: UTBHULYRSYAGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxolane Ring: Starting with a suitable diol, the oxolane ring can be formed through cyclization reactions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization of appropriate amine precursors.

    Oxazole Ring Formation: The oxazole ring is often formed through cyclization reactions involving nitriles and aldehydes.

    Coupling Reactions: The final step involves coupling the oxolane, azetidine, and oxazole intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane and azetidine rings.

    Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the oxazole and azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The oxolane ring can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2-oxazol-3-ylmethanesulfonamide: Similar in structure but with a sulfonamide group instead of the azetidine and oxolane rings.

    3-Methyl-2-[(2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl)methylamino]pentanoic acid: Contains an oxolane ring but differs in the presence of an amino acid derivative.

Uniqueness

The uniqueness of 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole lies in its combination of three distinct rings, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-4-12(14-19-9)13(16)15-5-11(6-15)18-8-10-2-3-17-7-10/h4,10-11H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBHULYRSYAGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.